Medicinal Chemistry: Intermediate for Orexin Receptor Antagonist Development
Patents from Actelion Pharmaceuticals and others describe sulfonylamino-acetic acid derivatives as non-peptide antagonists of the human orexin receptors, particularly the orexin-2 receptor [1]. While not explicitly listing CAS 159855-97-7, the patents demonstrate that the core sulfonylamino-acetic acid scaffold, with various aryl substitutions including a tert-butylphenyl group, is a key structural element in these bioactive molecules [2]. Therefore, 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid is likely intended for use as a building block or intermediate in the synthesis of orexin receptor modulators for research into sleep disorders, appetite regulation, and addiction.
